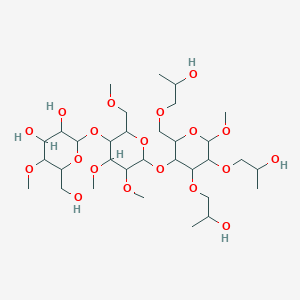
1-Octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 30:0 in which the acyl groups at positions 1 and 2 are specified as octadecanoyl and dodecananoyl respectively. It derives from an octadecanoic acid and a dodecanoic acid.
Wissenschaftliche Forschungsanwendungen
Absorption and Intestinal Uptake
1-Octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine is studied for its absorption and intestinal uptake. In a study by Boucrot et al. (1997), a phospholipid analogue similar in structure showed poor splitting by phospholipases A2 and rapid disappearance from the intestinal contents, indicating potential applications in studying intestinal absorption processes (Boucrot, Bourass, Elkihel, Letourneux, & Gandemer, 1997).
Micellar Concentration Studies
Kramp et al. (1984) explored the critical micellar concentration of a compound structurally related to this compound. This research is vital for understanding the physical chemical characteristics of such compounds and their biological interactions (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Polymerized Liposomes
Sadownik, Stefely, and Regen (1986) described the synthesis of a compound used in the construction of highly stable polymerized liposomes under mild conditions. This research opens doors for potential biomedical applications like drug delivery (Sadownik, Stefely, & Regen, 1986).
Molecular Organization in Multibilayers
Halladay et al. (1990) used magic-angle spinning NMR to study molecular organization in multibilayers formed by compounds including this compound. Their findings provide insights into the structural behavior of mixed-chain phospholipids (Halladay, Stark, Ali, & Bittman, 1990).
Vesicle Polymerization and Stability
Takeoka, Ohgushi, and Tsuchida (1995) conducted a study on the polymerization of phospholipid vesicles, using a method that could be applied to understanding the behavior of compounds like this compound in various environments (Takeoka, Ohgushi, & Tsuchida, 1995).
Lipase and Lipoxygenase Reactions
Baba et al. (1990) presented a synthesis study involving a diacylglycerophosphocholine hydroperoxide, highlighting the potential for understanding enzymatic reactions with compounds similar to this compound (Baba, Yoneda, Tahara, Iwasa, Kaneko, & Matsuo, 1990).
Eigenschaften
Molekularformel |
C38H76NO8P |
|---|---|
Molekulargewicht |
706 g/mol |
IUPAC-Name |
[(2R)-2-dodecanoyloxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-17-18-19-20-21-23-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39(3,4)5)47-38(41)31-29-27-25-22-15-13-11-9-7-2/h36H,6-35H2,1-5H3/t36-/m1/s1 |
InChI-Schlüssel |
BRNGDJBMPAYDPP-PSXMRANNSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


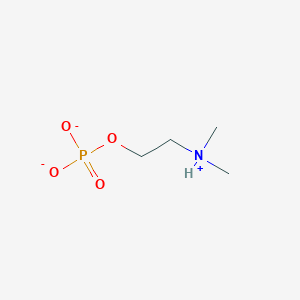


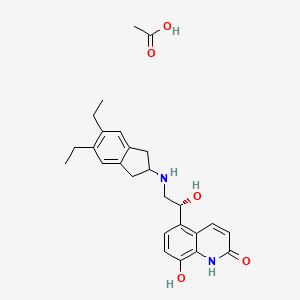
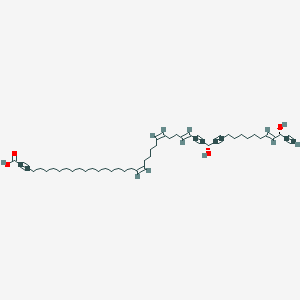
![[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone](/img/structure/B1261528.png)


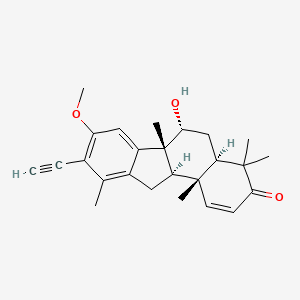

![2-[[1-[(4-Hydroxy-3-propan-2-ylphenyl)methyl]-7-methylindol-4-yl]amino]-2-oxoacetic acid](/img/structure/B1261537.png)
